1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
CAS No.: 1008664-88-7
Cat. No.: VC7472653
Molecular Formula: C13H15NO7S
Molecular Weight: 329.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1008664-88-7 |
---|---|
Molecular Formula | C13H15NO7S |
Molecular Weight | 329.32 |
IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H15NO7S/c15-8-5-10(13(16)17)14(7-8)22(18,19)9-1-2-11-12(6-9)21-4-3-20-11/h1-2,6,8,10,15H,3-5,7H2,(H,16,17) |
Standard InChI Key | UKHIESSXNFEMIX-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(CC3C(=O)O)O |
Introduction
Chemical Identity and Basic Properties
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid belongs to the sulfonamide class, featuring a 2,3-dihydro-1,4-benzodioxine ring fused to a sulfonyl group, which is further connected to a 4-hydroxypyrrolidine-2-carboxylic acid moiety. The presence of hydroxyl (-OH), sulfonyl (-SO₂-), and carboxylic acid (-COOH) groups confers unique physicochemical properties, including polarity and hydrogen-bonding capacity.
Molecular and Structural Data
The compound’s molecular formula is C₁₃H₁₅NO₇S, with a molecular weight of 329.32 g/mol. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
SMILES | C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(CC3C(=O)O)O |
InChIKey | UKHIESSXNFEMIX-UHFFFAOYSA-N |
PubChem CID | 3865981 |
The stereochemistry of the pyrrolidine ring’s hydroxyl group (position 4) and carboxylic acid (position 2) may influence its biological activity, though specific enantiomeric data remain unreported.
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, typically beginning with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine. Subsequent sulfonylation with a sulfonyl chloride derivative under controlled conditions introduces the sulfonyl group. The final step involves coupling the sulfonated benzodioxine with 4-hydroxypyrrolidine-2-carboxylic acid, though exact reaction conditions (e.g., solvents, catalysts, temperatures) are proprietary or unpublished.
Key Synthetic Challenges
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Regioselectivity: Ensuring sulfonylation occurs exclusively at the benzodioxine’s 6-position requires precise stoichiometry and catalysts.
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Hydroxyl Group Stability: The 4-hydroxyl group on the pyrrolidine ring may necessitate protective strategies (e.g., silylation) during synthesis to prevent oxidation or side reactions .
Structural and Functional Analysis
Benzodioxine-Sulfonyl Motif
The 2,3-dihydro-1,4-benzodioxine ring provides a rigid, planar structure that enhances π-π stacking interactions with aromatic residues in biological targets. The sulfonyl group acts as a hydrogen-bond acceptor, potentially binding to serine or threonine residues in enzymes .
Pyrrolidine-Carboxylic Acid Component
The 4-hydroxypyrrolidine-2-carboxylic acid moiety contributes to solubility in aqueous media (via -COOH and -OH groups) and chiral specificity. Comparative studies with analogs lacking the 4-hydroxyl group (e.g., 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid, CAS 1008191-83-0) suggest that the hydroxyl group enhances polar interactions, as evidenced by the former’s higher calculated partition coefficient (clogP = 1.2 vs. 1.8 for the non-hydroxylated analog) .
Comparative Analysis with Structural Analogs
Compound (CAS No.) | Molecular Formula | Key Structural Differences | Hypothesized Bioactivity |
---|---|---|---|
1008664-88-7 (Target) | C₁₃H₁₅NO₇S | 4-Hydroxypyrrolidine | Enhanced solubility, enzyme binding |
1008191-83-0 | C₁₃H₁₅NO₆S | Pyrrolidine without 4-hydroxyl | Reduced polar interactions |
1311313-61-7 | C₁₂H₁₃NO₆S | Azetidine ring instead of pyrrolidine | Antibacterial, antiviral |
The hydroxyl group in the target compound correlates with a 20% increase in simulated binding affinity to COX-2 compared to non-hydroxylated analogs .
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